3-(Chlorosulfonylmethyl)benzoic acid
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Overview
Description
3-(Chlorosulfonylmethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where a chlorosulfonylmethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It is known that this compound is a sulfonyl halide , a class of compounds that are often used in organic synthesis due to their reactivity.
Mode of Action
The exact mode of action of 3-(Chlorosulfonylmethyl)benzoic acid is not well-documented. As a sulfonyl halide, it is likely to be reactive and may interact with various biological targets. Sulfonyl halides are known to be electrophilic and can react with nucleophiles in biological systems .
Biochemical Pathways
For instance, they can participate in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The presence of the sulfonyl halide group may affect its stability and reactivity, potentially influencing its pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, the biological environment within which the compound acts (e.g., cellular microenvironment) can also influence its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 3-(Chlorosulfonylmethyl)benzoic acid, can participate in various biochemical reactions, including interactions with enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific properties of the compound, including its structure and the presence of the chlorosulfonylmethyl group .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established . It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonylmethyl)benzoic acid typically involves the chlorosulfonation of methylbenzoic acid. The reaction is carried out by treating methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonylmethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 3-(methylsulfonyl)benzoic acid.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-(Chlorosulfonylmethyl)benzoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.
4-(Chlorosulfonylmethyl)benzoic acid: Similar structure with the chlorosulfonylmethyl group at a different position on the benzene ring.
Uniqueness
3-(Chlorosulfonylmethyl)benzoic acid is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations .
Properties
IUPAC Name |
3-(chlorosulfonylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIDIUNHDHXJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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